molecular formula C15H13Br2NO3 B4263638 N-(3,4-dibromophenyl)-3,5-dimethoxybenzamide

N-(3,4-dibromophenyl)-3,5-dimethoxybenzamide

Cat. No.: B4263638
M. Wt: 415.08 g/mol
InChI Key: DYMRYBAJBXBWOW-UHFFFAOYSA-N
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Description

N-(3,4-dibromophenyl)-3,5-dimethoxybenzamide: is an organic compound characterized by the presence of bromine atoms and methoxy groups attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dibromophenyl)-3,5-dimethoxybenzamide typically involves the reaction of 3,4-dibromoaniline with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,4-dibromophenyl)-3,5-dimethoxybenzamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate under basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3,4-dibromophenyl)-3,5-dimethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new biochemical assays or as a tool to investigate specific biological pathways.

Medicine: The compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs or as a lead compound for the synthesis of pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3,4-dibromophenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets in cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3,4-dichlorophenyl)-3,5-dimethoxybenzamide
  • N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide
  • N-(3,4-dimethylphenyl)-3,5-dimethoxybenzamide

Comparison: N-(3,4-dibromophenyl)-3,5-dimethoxybenzamide is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its chlorinated, fluorinated, or methylated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

N-(3,4-dibromophenyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br2NO3/c1-20-11-5-9(6-12(8-11)21-2)15(19)18-10-3-4-13(16)14(17)7-10/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMRYBAJBXBWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Br)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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